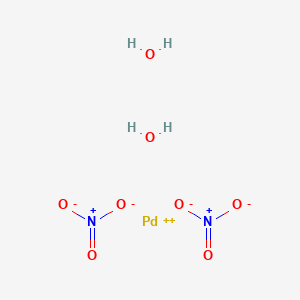

Palladium(II) nitrate dihydrate

説明

Historical Perspectives on Palladium(II) Salt Research

The story of palladium and its compounds began in 1802 when English chemist William Hyde Wollaston discovered the element while analyzing platinum ore. providentmetals.comwikipedia.org He named it after the asteroid Pallas, which had been discovered around the same time. gerrardsbullion.comwebelements.com Initially, Wollaston marketed his discovery anonymously as "new silver," which led to skepticism until he publicly revealed his findings in 1805. providentmetals.comgerrardsbullion.com

The broader significance of palladium salts in chemistry, particularly in catalysis, did not become fully apparent until much later. A major breakthrough came in 1960 with the development of the Wacker process, which uses a palladium(II) chloride catalyst to produce acetaldehyde (B116499) from ethylene (B1197577). acs.org This industrial process marked the beginning of the modern era of organopalladium chemistry and ignited widespread interest in the catalytic capabilities of palladium compounds. acs.org Finely divided palladium had long been used for catalytic hydrogenation, but the Wacker process opened the door to a much wider range of applications. acs.org Subsequent research has led to the development of numerous palladium-catalyzed reactions, including various cross-coupling reactions that have become fundamental to synthetic chemistry. acs.org

Significance of Palladium(II) Nitrate (B79036) Dihydrate in Advanced Chemical Methodologies

Palladium(II) nitrate dihydrate is a cornerstone in many advanced chemical methodologies due to its role as a versatile precursor for palladium-based catalysts. samaterials.comsamaterials.com These catalysts are crucial for a wide array of chemical transformations.

One of the most significant areas of application is in catalysis , particularly for organic synthesis. This compound is used to prepare both homogeneous and heterogeneous catalysts. chemimpex.comottokemi.com These catalysts are instrumental in facilitating a variety of reactions, including:

Cross-coupling reactions: Palladium catalysts are famous for their ability to form carbon-carbon bonds, a process that is central to the synthesis of many fine chemicals and pharmaceuticals. acs.org Notable examples include the Heck, Suzuki, and Sonogashira reactions. wikipedia.org

Hydrogenation and dehydrogenation: Palladium catalysts are highly effective in hydrogenation reactions, where hydrogen is added to a molecule, and in dehydrogenation processes. acs.orgsigmaaldrich.com

Oxidation of alcohols: This compound is used in the catalytic oxidation of alcohols. sigmaaldrich.com

Furthermore, this compound is essential in materials science for the fabrication of palladium-containing materials. sigmaaldrich.com This includes the synthesis of palladium nanoparticles, which have applications in electronics and the development of hydrogen storage devices. chemimpex.comsigmaaldrich.com It is also used in the preparation of supported palladium catalysts, where palladium is dispersed on materials like activated carbon. sigmaaldrich.comsigmaaldrich.com

Scope of Academic Research on this compound

The academic community continues to explore the vast potential of this compound, with research spanning several key areas. A major focus is on the development of novel and more efficient catalytic systems . Researchers are designing new ligands to modify and enhance the activity and selectivity of palladium catalysts for specific chemical transformations.

Another significant area of academic inquiry is in nanomaterials synthesis . Studies have demonstrated the use of palladium(II) nitrate in producing palladium nanoparticles through methods like sonochemical reduction. researchgate.netscilit.com These nanoparticles are being investigated for their unique properties and potential applications in various fields.

Academic research also delves into the environmental applications of palladium catalysts derived from the nitrate salt. This includes their use in automotive catalytic converters to reduce harmful emissions and in the remediation of environmental pollutants. acs.orgfrontiersin.org For instance, research has explored the use of palladium catalysts supported on materials like titanium dioxide for acetylene (B1199291) hydrogenation. sigmaaldrich.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Pd(NO₃)₂·2H₂O | sigmaaldrich.com |

| Molar Mass | 266.46 g/mol | sigmaaldrich.com |

| Appearance | Brownish-yellow powder or crystals | sigmaaldrich.comsrlchem.com |

| Solubility | Soluble in water and dilute nitric acid | guidechem.comfishersci.se |

Table 2: Applications of this compound in Research and Industry

| Area | Application | Source |

|---|---|---|

| Catalysis | Precursor for homogeneous and heterogeneous catalysts | samaterials.comsamaterials.com |

| Selective hydrogenation of alkynes and aromatic compounds | sigmaaldrich.comsigmaaldrich.com | |

| Cross-coupling reactions (e.g., Heck reaction) | wikipedia.orgsigmaaldrich.com | |

| Oxidation of alcohols | sigmaaldrich.com | |

| Materials Science | Synthesis of palladium nanoparticles | chemimpex.comsigmaaldrich.com |

| Fabrication of hydrogen storage devices | sigmaaldrich.com | |

| Preparation of supported catalysts (e.g., Pd on carbon) | sigmaaldrich.comsigmaaldrich.com |

特性

IUPAC Name |

palladium(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNUQXDQDMSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657558 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-07-7 | |

| Record name | Palladium(2+) nitrate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32916-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Palladium Ii Nitrate Dihydrate

Conventional Laboratory Synthesis Routes for Hydrated Palladium(II) Nitrate (B79036)

The traditional laboratory preparation of hydrated palladium(II) nitrate involves the reaction of a palladium source with nitric acid. One common method is the dissolution of palladium oxide hydrate (B1144303) in dilute nitric acid, which is then followed by crystallization to obtain the hydrated salt. wikipedia.org The resulting product crystallizes as yellow-brown deliquescent prisms. wikipedia.org

An alternative conventional route involves the direct reaction of palladium metal with nitric acid. For instance, an organic liquid solution of palladium nitrate can be prepared by dissolving palladium metal in concentrated nitric acid. prepchem.com The reaction is typically stirred for an extended period, such as overnight, to ensure complete dissolution of the metal, with any unreacted metal being removed by filtration. prepchem.com Another approach uses fuming nitric acid to treat palladium metal, which yields the anhydrous form of palladium(II) nitrate. wikipedia.org The dihydrate can then be obtained through controlled hydration.

Alternative Synthetic Pathways for Palladium(II) Nitrate Dihydrate Production

Beyond conventional methods, alternative pathways for the synthesis of palladium nitrate solutions and, subsequently, the dihydrate form have been explored. One such method is the sonochemical reduction of palladium(II) nitrate in an aqueous solution, which focuses on producing nanoparticles but involves the palladium nitrate precursor. frontiersin.org

Another variation on the direct reaction with nitric acid involves standardizing the resulting solution to determine its concentration. In a specific example, 350 g of palladium metal was dissolved in 500 mL of concentrated nitric acid. prepchem.com After the reaction, the palladium concentration was determined by weighing a small aliquot of the solution, firing it at 1000°C for 15 minutes, and then weighing the residual metal to calculate the molarity. prepchem.com This method allows for the preparation of a standardized palladium nitrate solution for further use. prepchem.com

Role of this compound as a Precursor in Catalyst Synthesis

This compound is a widely used precursor for the synthesis of various palladium-based catalysts due to its solubility and reactivity. srlchem.comscientificlabs.comsrlchemicals.comsigmaaldrich.comchemimpex.com Its utility extends to the preparation of both supported catalysts and nanoparticles, which are crucial in numerous chemical transformations.

Precursor in Supported Palladium Catalysts Preparation

This compound is a key starting material for creating supported palladium catalysts, where palladium is dispersed on a high-surface-area material to enhance its catalytic activity and stability. srlchem.comscientificlabs.comsrlchemicals.comottokemi.com

Examples of its application include:

Palladium on Titania (Pd/TiO₂): It is used in the preparation of diphenyl sulfide-modified Pd/TiO₂ catalysts, which are employed for acetylene (B1199291) hydrogenation. ottokemi.comsigmaaldrich.comsigmaaldrich.com

Palladium on Silica (B1680970) (Pd/SiO₂): The compound serves as the palladium precursor in the sol-gel synthesis of Pd/SiO₂ nanocomposites. hrpub.org In this method, a silica sol is first prepared, and then this compound is added. Subsequent drying and calcination yield the final supported catalyst. hrpub.org It is also used to prepare sinter-resistant Pd/SiO₂ nanocatalysts. sigmaaldrich.comsigmaaldrich.com

Palladium on Carbon: this compound is a reactant for creating platinum-palladium/carbon alloy nanocatalysts, which are of interest for the oxygen reduction reaction in fuel cells. scientificlabs.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also used for doping activated carbon for catalytic purposes. sigmaaldrich.comsigmaaldrich.com

Palladium on Other Supports: It is used to prepare palladium catalysts supported on vertically aligned multi-walled carbon nanotubes for use in microwave-assisted Heck reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Additionally, it serves as a precursor for catalysts supported on hydroxyapatite (B223615) (HAP) and highly porous coordination polymers like MIL-101. sigmaaldrich.com Alumina-supported palladium catalysts for gas-phase hydrogenation have also been synthesized using this precursor. sigmaaldrich.comsigmaaldrich.com

The table below summarizes various supported catalysts prepared from this compound.

| Catalyst | Support Material | Application Highlight | Reference |

|---|---|---|---|

| Pd/TiO₂ | Titanium Dioxide | Acetylene Hydrogenation | ottokemi.comsigmaaldrich.comsigmaaldrich.com |

| Pd/SiO₂ | Silicon Dioxide | Sinter-Resistant Nanocatalyst | sigmaaldrich.comsigmaaldrich.comhrpub.org |

| Pt-Pd/C | Carbon | Methanol-Tolerant Oxygen Reduction | scientificlabs.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Pd/MWCNT | Multi-Walled Carbon Nanotubes | Microwave-Assisted Heck Reactions | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Pd/HAP | Hydroxyapatite | Hydrolysis of Ammonia-Borane | sigmaaldrich.comsigmaaldrich.com |

| Pd/Al₂O₃ | Alumina | Gas Phase Hydrogenation | sigmaaldrich.comsigmaaldrich.com |

Precursor for Palladium Nanoparticle Synthesis

The synthesis of palladium nanoparticles (PdNPs) often utilizes this compound as the palladium source. chemimpex.com These nanoparticles have applications in electronics, sensors, and catalysis. chemimpex.com

Different synthetic strategies employ this precursor:

Sol-Gel Method: In the synthesis of Pd/SiO₂ nanocomposites, this compound is added to a silica sol, leading to the formation of palladium nanoparticles embedded within the silica matrix after processing. hrpub.org The concentration of the precursor can be adjusted to control the final nanoparticle size. hrpub.org

Vapor-Induced Phase Separation (VIPS): A facile, environmentally friendly method for synthesizing palladium nanorods involves using this compound as the precursor. mdpi.com In this technique, a solution of the precursor in ethanol (B145695) is mixed with a polymer solution (PMMA in acetone). This process avoids the need for toxic reducing or stabilizing agents. mdpi.com

Co-electrodeposition: It is a reactant in the synthesis of Copper-Palladium (Cu-Pd) alloy thin films on titanium substrates through co-electrodeposition from nitrate-based electrolytic baths. sigmaaldrich.comsigmaaldrich.com

Biogenic Synthesis: In green synthesis approaches, a palladium salt solution, for which palladium nitrate is suitable, is mixed with plant extracts or microbial biomass. frontiersin.org The biomolecules present act as reducing and capping agents to form PdNPs. frontiersin.org

The table below details properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Pd(NO₃)₂·2H₂O | cymitquimica.commerckmillipore.comavantorsciences.com |

| Molecular Weight | 266.46 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | Yellow-brown to red-brown deliquescent solid | wikipedia.orgchemimpex.comottokemi.comhimedialabs.com |

| Palladium Content | ~40% | srlchem.comsigmaaldrich.commerckmillipore.com |

| Solubility | Soluble in water and dilute nitric acid | wikipedia.orgchemimpex.comottokemi.com |

Catalytic Applications of Palladium Ii Nitrate Dihydrate in Organic Synthesis and Industrial Processes

Cross-Coupling Reactions Catalyzed by Palladium(II) Nitrate (B79036) Dihydrate Systems

Palladium(II) nitrate dihydrate is a key ingredient in the preparation of catalysts for numerous cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. diva-portal.org These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers. diva-portal.org

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org this compound is utilized as a precursor to generate active palladium catalysts for this transformation. sigmaaldrich.comscientificlabs.com For instance, a palladium catalyst supported on vertically aligned multi-walled carbon nanotubes, prepared from this compound, has been shown to be effective in microwave-assisted Heck reactions. sigmaaldrich.comsigmaaldrich.com This specific application involved the reaction of p-iodonitrobenzene with styrene (B11656) and ethyl acrylate. sigmaaldrich.comsigmaaldrich.com

The general mechanism of the Heck reaction involves a catalytic cycle with Pd(0) and Pd(II) intermediates. wikipedia.org The cycle typically begins with the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Beyond the Heck reaction, this compound-derived catalysts are active in a wide array of other cross-coupling methodologies. sigmaaldrich.com These reactions facilitate the formation of carbon-carbon bonds by coupling various organometallic reagents with organic halides or triflates. libretexts.org The versatility of palladium catalysis allows for the construction of complex molecular architectures. diva-portal.org

Catalysts prepared from palladium(II) nitrate hydrate (B1144303) have shown suitability for several named cross-coupling reactions. scientificlabs.comsigmaaldrich.com These include the Suzuki-Miyaura, Sonogashira, Stille, Hiyama, Negishi, and Buchwald-Hartwig reactions. scientificlabs.comsigmaaldrich.com Each of these methodologies employs a different class of organometallic nucleophile, broadening the scope of accessible chemical transformations. libretexts.org

| Cross-Coupling Reaction | Description | Catalyst Source |

| Heck Reaction | Couples an unsaturated halide with an alkene. wikipedia.org | This compound sigmaaldrich.comscientificlabs.com |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide. libretexts.org | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

| Stille Coupling | Couples an organotin compound with an organic halide. sigmaaldrich.com | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

| Hiyama Coupling | Couples an organosilicon compound with an organic halide. sigmaaldrich.com | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

| Negishi Coupling | Couples an organozinc compound with an organic halide. sigmaaldrich.com | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.com | Palladium(II) nitrate hydrate scientificlabs.comsigmaaldrich.com |

Hydrogenation Reactions Facilitated by this compound Derived Catalysts

This compound is a common precursor for preparing highly active hydrogenation catalysts. sigmaaldrich.comsigmaaldrich.com These catalysts, often consisting of palladium nanoparticles supported on materials like activated carbon or alumina, are used in various hydrogenation processes, from the selective reduction of alkynes to the gas-phase hydrogenation of aldehydes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The selective hydrogenation of alkynes to alkenes is a critical process in both fine chemical synthesis and large-scale industrial applications. recercat.cat this compound serves as a starting material for catalysts used in these selective transformations. sigmaaldrich.comsigmaaldrich.com For example, it is used to prepare catalysts for the selective hydrogenation of 1-heptyne. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also employed in the synthesis of di-phenyl sulfide-modified Pd/TiO2 catalysts for the hydrogenation of acetylene (B1199291). sigmaaldrich.comsigmaaldrich.com The selectivity towards the alkene is crucial, as over-hydrogenation can lead to the formation of the corresponding alkane. researchgate.net

The performance of these catalysts is influenced by factors such as the support material and the presence of modifiers, which can alter the electronic properties of the palladium and prevent over-hydrogenation. recercat.cat

Palladium(II) nitrate hydrate is also used to synthesize alumina-supported palladium catalysts that are active for the gas-phase hydrogenation of unsaturated aldehydes. sigmaaldrich.com One specific application is the hydrogenation of crotonaldehyde. sigmaaldrich.com This type of reaction is important for producing valuable chemicals and intermediates.

| Hydrogenation Application | Substrate Example | Catalyst Precursor |

| Selective Hydrogenation of Alkynes | 1-Heptyne, Naphthalene, Acetylene sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | This compound sigmaaldrich.comsigmaaldrich.com |

| Gas Phase Hydrogenation of Aldehydes | Crotonaldehyde sigmaaldrich.com | Palladium(II) nitrate hydrate sigmaaldrich.com |

Oxidation and Nitration Reactions Catalyzed by this compound

In addition to its role in forming carbon-carbon and carbon-hydrogen bonds, this compound and its derivatives also catalyze oxidation and nitration reactions. These processes are significant for introducing oxygen and nitrogen functionalities into organic molecules.

This compound is described as a highly reactive compound used in catalytic reactions such as the oxidation of alcohols. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Furthermore, it is a key component in preparing platinum-palladium/carbon alloy nanocatalysts for the methanol-tolerant oxygen reduction reaction, which is relevant to fuel cell technology. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

As a catalyst itself, palladium(II) nitrate is used for the nitration of alkenes to form glycol dinitrates. scientificlabs.comsigmaaldrich.comsrlchem.com In solution with nitric acid, it catalyzes the conversion of alkenes into dinitrate esters. wikipedia.org

| Reaction Type | Application Example | Catalyst/Precursor |

| Oxidation | Oxidation of alcohols sigmaaldrich.comsigmaaldrich.com | This compound sigmaaldrich.comsigmaaldrich.com |

| Oxygen Reduction | Methanol-tolerant oxygen reduction reaction sigmaaldrich.comsigmaaldrich.com | This compound sigmaaldrich.comsigmaaldrich.com |

| Nitration | Conversion of alkenes to glycol dinitrates scientificlabs.comsrlchem.com | Palladium(II) nitrate scientificlabs.comsrlchem.com |

Alkene Nitration to Glycol Dinitrates

Palladium(II) nitrate, particularly in its hydrated form, is recognized as a catalyst for the nitration of alkenes to produce glycol dinitrates. sigmaaldrich.comsrlchem.comscientificlabs.co.uk When dissolved in nitric acid, palladium(II) nitrate solutions are effective in catalyzing the conversion of alkenes into their corresponding dinitrate esters. wikipedia.org This reactivity underscores its role as a key reagent in specific organic functional group transformations.

Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a fundamental reaction in organic synthesis, and palladium-based catalysts are pivotal in this area. doi.orgresearchgate.net Palladium(II) nitrate is a highly reactive compound often employed in the catalytic oxidation of alcohols. sigmaaldrich.com The general mechanism for alcohol oxidation catalyzed by Pd(II) species involves the initial formation of a Pd(II)-alcoholate intermediate. This intermediate then undergoes β-hydride elimination to yield the carbonyl product and a palladium-hydride species. The catalytic cycle is completed by the regeneration of the active Pd(II) species through reaction with an oxidant, such as molecular oxygen, which also produces water or hydrogen peroxide. doi.orgnih.gov

The efficiency and selectivity of alcohol oxidation can be significantly influenced by the choice of ligands and reaction conditions. nih.gov For instance, the use of bulky ligands can prevent the formation of inactive palladium black, leading to higher catalyst turnover numbers. nih.gov Research has demonstrated that palladium nanoparticles, often formed in situ from Pd(II) precursors like palladium acetate (B1210297), are active in the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com The reaction conditions, including the solvent and temperature, play a crucial role in the formation and stability of these catalytically active nanoparticles. mdpi.com

Detailed studies have explored various palladium complexes and their efficacy. For example, a system using 1 mol% of a palladium catalyst in solvents like ethylene (B1197577) carbonate at 20–38°C with sodium acetate as a co-catalyst has been shown to be effective for the oxidation of secondary aliphatic alcohols and benzyl alcohol. doi.org Another approach involves using a palladium catalyst with a bidentate nitrogen ligand and an acid cocatalyst for the oxidation of undiluted alcohols at 70°C under 5 atm of oxygen. doi.org

Table 1: Examples of Palladium-Catalyzed Alcohol Oxidation

| Catalyst System | Alcohol Substrate | Product | Key Conditions | Reference |

|---|---|---|---|---|

| CQDs-Tpy/Pd NPs | Primary and Secondary Alcohols | Aldehydes | EtOH:H₂O (1:1 v/v), 90 °C, K₂CO₃ | nih.gov |

| i-Pd(OAc)₂(TPPTS)₂ | Benzyl Alcohol | Benzaldehyde | Ethanol (B145695), aerobic | mdpi.com |

| Pd(OAc)₂ | Secondary Aliphatic Alcohols, Benzyl Alcohol | Ketones, Benzaldehyde | 1 mol% catalyst, ethylene carbonate, 20–38°C, NaOAc | doi.org |

| Pd complex with bidentate nitrogen ligand | Undiluted alcohols | Carbonyl compounds | 70°C, 5 atm O₂ | doi.org |

Development of Supported Palladium Catalysts from this compound

This compound is a common precursor for the synthesis of supported palladium catalysts. sigmaaldrich.comsrlchem.comscientificlabs.co.uk The general approach involves impregnating a support material with a solution of the palladium salt, followed by reduction to form metallic palladium nanoparticles. uu.nl The properties of the resulting catalyst, such as palladium dispersion and particle size, are influenced by the interaction between the palladium precursor and the support material. uu.nl

Doping Activated Carbon for Catalysis

Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst, and palladium(II) nitrate is a key reactant for its preparation. sigmaaldrich.comwikipedia.orgsigmaaldrich.comfishersci.ca The synthesis typically involves the impregnation of activated carbon with a palladium(II) nitrate solution. google.com The activated carbon support is often pre-treated to enhance the dispersion and activity of the final catalyst. uu.nl For instance, treating activated carbon with acids can improve palladium dispersion and narrow the particle size distribution. uu.nl The reduction of the palladium salt to metallic palladium is often achieved using reducing agents like formaldehyde. wikipedia.orgsciencemadness.org The loading of palladium on the carbon support is typically in the range of 5% to 10%. wikipedia.orgsciencemadness.org

Nitrogen-doping of the activated carbon support has been shown to enhance the catalytic performance of Pd/C catalysts in reactions like nitrate reduction and hydrogenation. researchgate.netnih.gov Doping can be achieved by using nitrogen-containing precursors during the carbonization process. nih.gov These N-doped catalysts often exhibit higher activity and stability compared to their non-doped counterparts. researchgate.netnih.gov

Table 2: Preparation Methods for Palladium on Activated Carbon (Pd/C)

| Palladium Precursor | Support Pre-treatment | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Palladium chloride | Acid wash | Formaldehyde | Enhanced Pd dispersion and narrowed particle size distribution. | uu.nl |

| Palladium nitrate | None specified | Formaldehyde | Standard preparation for 5-10% Pd loading. | wikipedia.orgsciencemadness.org |

| Palladium nitrate | None specified | Organic solvent interaction | Exothermic reaction noted. | google.com |

| Palladium chloride | ZIF-8 carbonization for N-doping | Hydrogen | Pyridinic nitrogen dominated doping enhanced hydrogenation performance. | nih.gov |

Hydroxyapatite (B223615) Supported Palladium Nanoclusters

Hydroxyapatite (HAp) has emerged as a promising support material for palladium catalysts. nih.gov this compound is utilized in the catalytic application of hydroxyapatite-supported palladium nanoclusters. sigmaaldrich.comsigmaaldrich.com These catalysts have demonstrated high activity in various reactions, including alcohol oxidation and the reduction of nitroarenes. nih.govresearchgate.net

The synthesis of HAp-supported palladium nanoparticles can be achieved through methods like electrochemical reduction. daneshyari.comosti.gov In one method, a multi-stage electrochemical process is used to first coat a titanium cathode with hydroxyapatite nanocrystals, followed by the electrochemical reduction of Pd²⁺ from an aqueous solution onto the HAp coating. daneshyari.comosti.gov This allows for control over the size and distribution of the palladium nanoparticles. daneshyari.comosti.gov Another approach involves the in-situ generation of palladium(0) nanoparticles on the surface of hydroxyapatite nanospheres during the catalytic reaction itself, for instance, in the hydrolysis of ammonia-borane. yyu.edu.trmetu.edu.trresearchgate.net These catalysts have shown remarkable stability and reusability. nih.govresearchgate.netnih.gov

The catalytic activity of these materials is attributed to the high surface area and the formation of well-dispersed, small palladium nanoclusters. daneshyari.comosti.govnih.gov For alcohol oxidation, these catalysts can achieve very high turnover numbers (TON) and turnover frequencies (TOF). nih.govnih.gov

Table 3: Performance of Hydroxyapatite-Supported Palladium Catalysts

| Reaction | Catalyst | Key Performance Metric | Reference |

|---|---|---|---|

| Alcohol Oxidation | Pd nanoclusters on stoichiometric HAp | TON up to 236,000 | nih.gov |

| Degradation of Methyl Orange | HA supported Pd nanoparticles | Significantly higher activity than commercial Pd nanoparticles | daneshyari.comosti.gov |

| Reduction of Nitrophenols | Pd⁰@nano-HAp | High TOF values (e.g., 82.4 min⁻¹ for 4-nitrophenol) | nih.gov |

| Hydrolysis of Ammonia-Borane | Pd(0) nanoparticles on nanohydroxyapatite | Initial TOF of 11 mol H₂ mol⁻¹ Pd x min | researchgate.net |

Palladium Catalysts on Carbon Nanotubes

Carbon nanotubes (CNTs) are excellent support materials for palladium catalysts due to their unique structure and properties. researchgate.net Palladium(II) nitrate hydrate is used as a reactant in the preparation of palladium catalysts supported on vertically aligned multi-walled carbon nanotubes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Several methods have been developed to deposit palladium nanoparticles onto CNTs. One approach is the conventional impregnation method, where CNTs are suspended in a solution of a palladium precursor (like palladium chloride), followed by drying, calcination, and reduction with hydrogen. cambridge.org Another, more environmentally friendly method involves a hydrogen-bonding self-assembly process in an aqueous medium at room temperature, which avoids the use of organic solvents. cambridge.org Functionalizing the surface of CNTs, for example with thiol groups, can also serve as a way to anchor palladium nanoparticles and prevent their agglomeration, leading to highly dispersed and active catalysts. researchgate.net The pretreatment of CNTs, such as with nitric acid or potassium hydroxide, can also influence the properties and performance of the final catalyst. acs.org

These Pd/CNT catalysts have shown high activity and selectivity in various reactions, including the hydrogenation of nitrobenzene (B124822) and C-C bond-forming reactions. researchgate.netcambridge.org

Palladium/TiO₂ Catalysts

Palladium supported on titanium dioxide (Pd/TiO₂) is another important class of heterogeneous catalysts. Palladium(II) nitrate can be used in the synthesis of these catalysts. sigmaaldrich.com These catalysts have applications in various reactions, including hydrogenation and photocatalysis. scientific.netscispace.com

The synthesis of Pd/TiO₂ catalysts can be achieved through methods like flame aerosol synthesis, where a precursor solution containing titanium and palladium is combusted to form the nanocomposite catalyst. rsc.org The loading of palladium can be controlled by varying the concentration of the palladium precursor solution. rsc.org Another method involves the electrospinning of a polymer and a titanium precursor, followed by calcination to produce TiO₂ nanofibers, onto which palladium nanoparticles are then adsorbed. iucr.org

The properties of the Pd/TiO₂ catalyst, such as the palladium particle size and the phase of the TiO₂ support (e.g., anatase), influence its catalytic activity. rsc.orgiucr.org For instance, in the hydrogenation of 4-carboxybenzaldehyde, an important step in the purification of terephthalic acid, Pd/TiO₂ has been investigated as a more stable alternative to traditional Pd/C catalysts. scientific.net In photocatalysis, Pd-TiO₂-hydroxyapatite nanocomposites have shown enhanced activity in the degradation of cyanide under visible light, attributed to better light absorption and reduced electron-hole recombination. scispace.com

Table 4: Synthesis and Application of Pd/TiO₂ Catalysts

| Synthesis Method | Application | Key Findings | Reference |

|---|---|---|---|

| Flame Aerosol Synthesis | Oxygen removal from CO₂-rich streams | Pd loading impacted the size of Pd sub-nano clusters/nanoparticles. | rsc.org |

| Electrospinning and Adsorption | Mizoroki-Heck cross-coupling | Achieved 89.7% conversion with high TON and TOF values. | iucr.org |

| Impregnation | Photocatalytic degradation of cyanide | Pd-TiO₂-HAP showed improved photocatalytic activity under visible light. | scispace.com |

| Not specified | Hydrogenation of 4-carboxybenzaldehyde | Pd/TiO₂ offers good catalytic activity and stability. | scientific.net |

Catalytic Activity in Dye Degradation

Palladium-based nanocatalysts have demonstrated significant efficacy in the degradation of organic dyes, which are major environmental pollutants from various industries. epa.govresearchgate.net The high surface area-to-volume ratio of palladium nanoparticles contributes to their excellent catalytic activity in breaking down these complex and often toxic molecules into less harmful substances. researchgate.net

The catalytic process typically involves the reduction of the dye in the presence of a reducing agent, such as sodium borohydride. epa.govresearchgate.net Palladium catalysts facilitate the transfer of electrons, thereby speeding up the degradation reaction. nih.gov Research has shown that palladium nanoparticles can effectively degrade a variety of dyes, including methylene (B1212753) blue, rhodamine B, methyl orange, and coomassie brilliant blue G-250. epa.govresearchgate.netingentaconnect.com

Bimetallic palladium-copper (Pd-Cu) alloy nanoparticles have also been synthesized and show enhanced catalytic performance in dye degradation due to synergistic effects between the two metals, which can lead to higher absorption and more efficient electron transfer. nih.gov While many studies on dye degradation use various palladium precursors, the fundamental catalytic properties of palladium are central to the process. The development of these nanocatalysts often stems from precursors like this compound to generate the active palladium species.

Table 3: Research Findings on Dye Degradation using Palladium Catalysts

| Catalyst System | Target Dyes | Key Findings |

| Palladium Nanoparticles | Methylene blue, Rhodamine B, Coomassie brilliant blue G-250, 4-nitrophenol | Exhibited excellent dye degradation activity, showing potential for environmental remediation of wastewater. epa.govresearchgate.net |

| Pd/Fe3O4-PEI-RGO Nanohybrids | Methylene blue | Achieved over 99% degradation efficiency and could be recycled multiple times without significant loss of activity. rsc.org |

| Palladium Nanocrystals on BiVO4 and Cu2O | Rhodamine B (RhB), Methyl orange (MO) | Significantly boosted the photodegradation of dyes compared to the pristine support materials. ingentaconnect.com |

| Pd-Cu Alloy Nanoparticles | Methyl orange (MO), Rhodamine B (RhB), Methylene blue (MB) | Showed distinguished catalytic activity for the degradation of organic dyes. nih.gov |

This table presents a summary of research on the catalytic degradation of various dyes using different palladium-based catalyst systems.

Structural and Spectroscopic Characterization of Palladium Ii Nitrate Dihydrate and Its Derivatives

Crystal Structure Determination and Analysis

The solid-state structure of palladium(II) nitrate (B79036) dihydrate has been primarily determined and analyzed using X-ray diffraction techniques. These methods have revealed that the compound consists of discrete [Pd(NO₃)₂(H₂O)₂] molecules where the palladium(II) ion adopts a square planar coordination geometry. researchgate.netwikipedia.org

Single crystal X-ray diffraction has been instrumental in identifying at least two distinct crystalline modifications of trans-[Pd(NO₃)₂(H₂O)₂]. These forms, designated α-trans and β-trans, differ in their crystal systems and unit cell parameters. researchgate.net

The α-trans modification crystallizes in the orthorhombic space group Pbca. researchgate.netresearchgate.net In this structure, the palladium atom is coordinated by two unidentate nitrato ligands and two water molecules in a square-planar arrangement. researchgate.net The structure is composed of these neutral complexes linked by hydrogen bonds to form layers. researchgate.netresearchgate.net

A second, monoclinic modification, β-trans-[Pd(NO₃)₂(H₂O)₂], has also been identified. It crystallizes in the P2₁/c space group. researchgate.net The coordination around the palladium atom is again square-planar, formed by two oxygen atoms from the nitrate groups and two oxygen atoms from the water molecules. This geometry is extended to a distorted bipyramid by two longer-range intramolecular contacts between the palladium and other nitrate oxygen atoms. researchgate.net

Crystallographic Data for Palladium(II) Nitrate Dihydrate Modifications

| Parameter | α-trans-[Pd(NO₃)₂(H₂O)₂] | β-trans-[Pd(NO₃)₂(H₂O)₂] |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 4.9973(7) - 5.0036(3) | 5.7469(4) |

| b (Å) | 10.5982(14) - 10.6073(7) | 5.3942(6) |

| c (Å) | 11.7008(17) - 11.7223(8) | 10.0956(10) |

| β (°) | 90 | 97.401(3) |

| Volume (ų) | 619.70(15) - 621.54(7) | 310.51(5) |

| Z | 4 | 2 |

| Pd-O(NO₃) (Å) | 1.999(5) - 2.003(3) | 2.003(3) |

| Pd-O(H₂O) (Å) | 2.021(4) - 2.030(5) | 2.021(4) |

Powder X-ray Diffraction (PXRD) has been a key tool for both identifying palladium(II) nitrate and for determining its crystal structure ab-initio. The structure of the orthorhombic α-modification was first determined from PXRD data before being refined with single-crystal studies. researchgate.netresearchgate.net The analysis involves matching the experimental interplanar spacing (d-values) and intensities of the diffraction peaks to reference patterns, such as those in the Joint Committee on Powder Diffraction Standards (JCPDS) database. This confirms the phase purity of a synthesized batch. researchgate.net The orthorhombic solution was identified by indexing the powder pattern, which unambiguously pointed to the Pbca space group. researchgate.net

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including infrared and Raman techniques, probes the vibrational modes of molecules. For this compound, these methods provide information on the coordination of the nitrate and water ligands to the palladium center.

The initial characterization of this compound in 1957 relied on IR spectroscopy. researchgate.net The coordination of the nitrate group to the metal center lowers its symmetry from D₃h (free ion) to C₂v or Cₛ, which results in changes in the number and position of the infrared absorption bands. This change is a key indicator of the nitrate ligand's binding mode. While detailed modern spectra for the pure dihydrate are not widely published in the surveyed literature, studies on related palladium(II) complexes provide insights. For example, in other square planar palladium(II) complexes, characteristic vibrations for the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds have been observed in the far-IR region, with M-O vibrations appearing around 532 cm⁻¹ and M-N vibrations near 470 cm⁻¹. biointerfaceresearch.com The presence of water of hydration is typically confirmed by broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations.

Similar to IR spectroscopy, Raman spectroscopy can provide valuable information about the structure and bonding in this compound. The technique is particularly sensitive to the symmetric vibrations of the nitrate ion and the vibrations of the Pd-O bonds. However, specific Raman spectroscopic data for this compound is not extensively available in the reviewed scientific literature. For related materials, such as palladium nanoparticles supported on various substrates, Raman spectroscopy is used to characterize the support material and to confirm that no significant frequency shifts occur upon deposition of the palladium, rather than to probe the palladium species itself. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Systems

While this compound is a solid-state material, its chemistry often involves its use in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of chemical species in solution. Although no direct NMR studies of this compound dissolved in a non-coordinating solvent were found, research on systems where it is a precursor demonstrates the utility of NMR.

When palladium(II) nitrate is dissolved and reacted with other ligands, such as ammines or pyridines, NMR is crucial for characterizing the resulting complexes. ¹⁵N NMR spectroscopy, in particular, is highly sensitive to the chemical environment of the nitrogen atoms. researchgate.net Studies on palladium(II) ammine complexes have shown that the ¹⁵N chemical shifts are primarily dependent on the nature of the ligand in the trans position, allowing for the identification of different isomers and reaction products in solution, such as [Pd(NH₃)₃(H₂O)]²⁺ and cis-[Pd(NH₃)₂(H₂O)₂]²⁺. uq.edu.au

Similarly, ¹H NMR is used to monitor the coordination of organic ligands, like pyridine (B92270) derivatives, to the palladium(II) center. acs.org The chemical shifts of the ligand's protons change upon coordination, providing information about the electronic effects of the metal on the ligand and the equilibria present in solution. acs.org Therefore, NMR serves as an essential tool for understanding the solution-state speciation and reactivity of systems derived from palladium(II) nitrate. uq.edu.auacs.org

Coordination Chemistry of Palladium Ii Nitrate Dihydrate

Formation of Palladium(II) Complexes with Various Ligands

The nitrate (B79036) ions in palladium(II) nitrate can be readily displaced by stronger coordinating ligands, making it a versatile starting material in coordination chemistry. rsc.org This allows for the synthesis of complexes with ligands featuring nitrogen, sulfur, and oxygen donor atoms.

Ethylenediaminetetraacetic acid (EDTA) is a well-known polyamino-polycarboxylate chelating agent that forms stable complexes with many metal ions, including palladium(II). The interaction between Pd(II) and EDTA has been utilized in analytical chemistry for the complexometric determination of palladium. In this method, palladium(II) is first complexed with an excess of EDTA. The stability of the resulting Pd(II)-EDTA complex is crucial for the procedure's success. wikipedia.orgyoutube.com

The formation of the Pd(II)-EDTA complex is the basis of a selective masking technique. After the initial complexation, a displacing agent like thioacetamide (B46855) is added. This agent selectively breaks apart the Pd(II)-EDTA complex by forming an even more stable complex with palladium, thereby releasing the EDTA. wikipedia.orgyoutube.com The ability of ligands like EDTA to form strong complexes highlights their capacity to increase the solubility and mobility of metal ions in various solutions. acs.org

Palladium(II) exhibits a strong affinity for sulfur-donor ligands, leading to the formation of highly stable complexes with compounds like thiourea (B124793) and its derivatives. Thiourea has been shown to form the [Pd(thio)₄]²⁺ cation. rsc.org Thioacetamide, a simple thioamide, is effective in displacing EDTA from its palladium(II) complex, which points to the formation of a thermodynamically favored palladium-thioacetamide species. wikipedia.orgyoutube.com

More complex diacylthiourea ligands have also been investigated. Studies on the coordination chemistry of symmetric diacylated thioureas, (RCONH)₂CS where R can be methyl, ethyl, or phenyl, with palladium(II) have revealed that these ligands coordinate to the metal center in an unexpected S,N bidentate chelate fashion. This mode of coordination involves one sulfur atom and one nitrogen atom from the ligand bonding directly to the palladium ion, forming a stable chelate ring.

Schiff bases, which contain an azomethine group (-C=N-), are versatile ligands that form stable complexes with palladium(II). Numerous palladium(II) complexes have been synthesized using Schiff base ligands, often resulting in a square-planar geometry. The coordination typically occurs through the azomethine nitrogen and another donor atom, such as an oxygen or a different nitrogen atom, present in the ligand structure.

For example, Schiff bases derived from pyridine-2-carbaldehyde have been shown to act as bidentate ligands, coordinating to the Pd(II) ion through the azomethine nitrogen and the pyridine (B92270) nitrogen atom. Similarly, salicylaldimine-type Schiff bases behave as singly charged bidentate ligands, coordinating through the azomethine nitrogen and a phenyl oxygen atom to create a 2:1 ligand-to-metal ratio and a perfect square planar geometry around the palladium center. These complexes are of interest due to their potential applications in catalysis and their role in advancing the understanding of bioinorganic chemistry.

The directional nature of the palladium-nitrogen bond is fundamental to the construction of complex, self-assembled supramolecular structures. Palladium(II) nitrate is a common precursor for creating these architectures. A classic example is the "Fujita square," a [4+4] self-assembled molecular square formed from the reaction of a cis-capped palladium(II) source, often derived from palladium(II) nitrate, and the linear bridging ligand 4,4'-bipyridine.

Furthermore, tridentate pyridyl ligands can react with palladium(II) ions to form water-soluble, octahedral molecular cages. These cages possess an inner cavity capable of encapsulating guest molecules, leading to applications in catalysis where they can control the regioselectivity of reactions like the Diels-Alder cycloaddition. The formation of these discrete, stable cage-like structures is governed by the strong and predictable coordination between the palladium(II) centers and the pyridine nitrogen atoms.

N-cyclohexyl-2-pyrrolidone (NCP) is primarily known as a high-boiling aprotic solvent used in various industrial applications, including in the electronics and textile industries. It contains a lactam functional group with a potential nitrogen donor atom. However, detailed research studies focusing specifically on the synthesis and characterization of coordination complexes between palladium(II) nitrate dihydrate and N-cyclohexyl-2-pyrrolidone as a distinct ligand are not extensively documented in the reviewed scientific literature. While palladium's coordination chemistry with numerous nitrogen-containing ligands is well-established, specific findings on its direct complexation with NCP remain limited.

Ligand Coordination Modes and Geometries

The coordination chemistry of palladium(II) is dominated by a square planar geometry, a consequence of its d⁸ electron configuration. nih.gov This preference is consistently observed across a wide range of complexes formed from this compound.

In the solid state, palladium(II) nitrate itself features a square planar palladium(II) center with unidentate nitrate ligands. nih.gov When reacting with various ligands, this basic geometry is generally retained.

Key coordination modes and geometries are summarized below:

Bidentate Chelation: This is a very common coordination mode.

N,O-Chelation: Observed in complexes with amino acids, where the amino group (N) and the carboxylate group (O) bind to the palladium center to form a stable five-membered ring. acs.orgrsc.org

N,N-Chelation: Found in complexes with bidentate amine ligands like 1,4-bis(2-hydroxylethyl)piperazine (BHEP) and with Schiff bases derived from pyridine-2-carbaldehyde. acs.org

S,N-Chelation: An S,N bidentate chelate mode is reported for complexes with diacylthiourea ligands.

Monodentate Coordination: While chelation is common, monodentate coordination also occurs. In the parent palladium(II) nitrate, the nitrate anions act as monodentate O-donors. In complexes with certain pyridine derivatives, the ligand binds through the pyridine nitrogen in a monodentate fashion, leading to trans-[Pd(L)₂Cl₂] type complexes with a square-planar geometry.

Terdentate Coordination: Flexible terdentate nitrogen ligands, such as 2,6-bis(pyrimidin-2-yl)pyridine, can coordinate to a palladium(II) center, occupying three of the four coordination sites in a square planar arrangement.

Geometry: The overwhelming majority of palladium(II) complexes discussed adopt a square planar geometry. acs.org While this is the ideal geometry, some complexes exhibit distortions from a perfect square plane due to steric constraints imposed by bulky ligands or the rigid nature of the chelating rings. acs.org

The following tables provide a summary of the research findings on the coordination of palladium(II) with the discussed ligands.

Table 1: Summary of Palladium(II) Complexes and Coordination

| Ligand Class | Example Ligand(s) | Key Research Finding | Source(s) |

|---|---|---|---|

| Polyamino-Polycarboxylate | Ethylenediaminetetraacetic acid (EDTA) | Forms a stable complex with Pd(II), which can be used for selective masking and determination of palladium. | wikipedia.org, youtube.com |

| Thiourea and Thioamides | Thiourea, Thioacetamide, Diacylthioureas | Forms stable complexes; diacylthioureas coordinate in an S,N bidentate chelate mode. | , rsc.org |

| Schiff Base Ligands | Salicylaldimine-type, Pyridine-2-carbaldehyde derivatives | Act as bidentate ligands (N,O or N,N donors) to form square-planar complexes. | , |

Table 2: Observed Geometries and Coordination Modes for Pd(II) Complexes

| Ligand Type | Coordination Mode | Donor Atoms | Resulting Geometry | Source(s) |

|---|---|---|---|---|

| Amino Acids | Bidentate Chelate | N, O | Square Planar | acs.org, rsc.org |

| Diacylthioureas | Bidentate Chelate | S, N | Square Planar | |

| Salicylaldimine Schiff Bases | Bidentate Chelate | N, O | Square Planar | |

| Pyridine-2-carbaldehyde Schiff Bases | Bidentate Chelate | N, N | Square Planar | |

| 4,4'-Bipyridine | Bridging Bidentate | N, N | Square Planar (at each Pd center) |

Stability and Reactivity of this compound Complexes in Solution

In aqueous solution, palladium(II) nitrate dissolves to form hydrated palladium(II) ions, often represented as [Pd(H₂O)₄]²⁺. This aqua ion is susceptible to hydrolysis, particularly in solutions that are not strongly acidic. This hydrolysis is a slow process that results in the formation of polynuclear oxido- and hydroxido-bridged complexes. nih.gov Research using techniques like EXAFS (Extended X-ray Absorption Fine Structure) and SAXS (Small Angle X-ray Scattering) has shown that these polynuclear species have a core structure similar to that of solid palladium(II) oxide. nih.gov The size of these complexes is estimated to be around 1.0 nm³, corresponding to approximately two unit cells of the crystalline oxide structure. nih.gov The charge of these complexes is thought to remain around +4 as they grow. nih.gov

The stability of palladium(II) nitrate solutions is significantly affected by the concentration of nitric acid. uu.nl The presence of nitric acid can suppress hydrolysis and the formation of palladium oxide precipitates. uu.nlwikipedia.org Studies have demonstrated that recrystallizing palladium nitrate from fuming nitric acid yields a purer salt, which in turn creates more stable precursor solutions with fewer palladium oxide particles. uu.nluu.nl The stability of these solutions can be monitored over time using UV-vis spectroscopy, which can detect changes in absorbance and peak shifts that indicate particle formation. uu.nl

The reactivity of palladium(II) nitrate complexes in solution is characterized by ligand substitution and redox processes. As a d⁸ metal center, Pd(II) complexes are typically square planar and undergo ligand exchange reactions. rsc.orgresearchgate.net The kinetics of these reactions provide insight into the reaction mechanisms. For instance, the exchange of acetonitrile (B52724) at the [Pd(MeCN)₄]²⁺ complex has been studied in detail. The reaction proceeds through a two-term rate law, indicating two parallel pathways for exchange. The activation entropies are negative, which points to an associative mechanism for the substitution. rsc.org The counter-ion can also play a role; for example, the rate of the solvent-dependent pathway is significantly faster with triflate as the counter-ion compared to tetrafluoroborate. rsc.org

| Complex | Counter-ion | k₁²⁹⁸ (s⁻¹) | k₂²⁹⁸ (kg mol⁻¹ s⁻¹) |

| [Pd(MeCN)₄]²⁺ | CF₃SO₃⁻ | 6.9 ± 1.6 | 34 ± 3 |

| [Pd(MeCN)₄]²⁺ | BF₄⁻ | 0.59 ± 0.12 | 34 ± 3 |

| [Pd(EtCN)₄]²⁺ | CF₃SO₃⁻ | 10.7 ± 1.8 | 35 ± 4 |

| Data from a study on nitrile exchange at palladium(II) centers, illustrating the influence of the ligand and counter-ion on reaction rates. rsc.org |

Palladium(II) nitrate complexes also react with other species in solution. In nitric acid media containing nitrous acid (HNO₂), palladium(II) nitrate interacts with the molecular form of HNO₂ to form palladium(II) nitrito complexes. iaea.org Potentiometric titration has been used to determine the stoichiometry and stability of these species. iaea.org

| Complex Form | Formation Constant (log β*) | Ionic Strength (I) |

| [PdNO₂]⁺ | 3.6 ± 0.1 | 2.5 M (HNO₃) |

| [Pd(NO₂)₂] | 7.69 ± 0.03 | 2.5 M (HNO₃) |

| Data from a study on the formation of palladium nitrito complexes in nitric acid media. iaea.org |

Furthermore, palladium(II) nitrate serves as a versatile precursor for the synthesis of more elaborate coordination compounds and materials. It is used in the self-assembly of supramolecular coordination complexes, such as triangular palladium(II) structures with ligands like 2,2'-bipyridyl and 1,4-bis(1H-imidazol-1-yl)benzene. nih.gov It is also a common starting material for the preparation of palladium nanoparticles through chemical or sonochemical reduction in aqueous solutions, often in the presence of stabilizing agents. acs.org

Theoretical and Computational Investigations Involving Palladium Ii Nitrate Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems. It is widely applied to study palladium complexes, including those derived from palladium(II) nitrate (B79036) dihydrate, to gain insights into their geometry, stability, and catalytic activity.

DFT calculations are instrumental in determining the optimized geometries of palladium complexes. For the palladium(II) nitrate dihydrate species, specifically trans-[Pd(NO₃)₂(H₂O)₂], DFT calculations have confirmed a square planar coordination for the Pd²⁺ ion, a finding that is in good agreement with experimental results from X-ray powder diffraction. researchgate.net In this structure, the nitrate group acts as a unidentate ligand. researchgate.net

Further analysis of the electronic structure involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. researchgate.net DFT calculations are used to determine these energy levels for palladium complexes, providing insight into their electronic transitions and kinetic stability. nih.govbiointerfaceresearch.com

While this compound is often a starting material, DFT is essential for elucidating the complex, multi-step reaction pathways of the catalytically active palladium species it generates. rsc.org Computational studies map out the potential energy surfaces of entire catalytic cycles, identifying the structures of intermediates, transition states, and products. mdpi.com

For instance, DFT has been used to investigate the detailed mechanism of palladium-catalyzed γ-C(sp³)–H olefination and cyclization of amines, revealing the roles of various components in the reaction, such as bicarbonate-assisted C–H bond cleavage. rsc.org Similarly, in the Pd-catalyzed synthesis of carbamates, computational methods have confirmed that the reaction is not spontaneous and requires a catalyst to proceed efficiently by stabilizing intermediates and facilitating key transformations. mdpi.com These studies allow researchers to understand how the catalyst functions, rationalize experimental observations, and predict the stereoselectivity of reactions. rsc.org

Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's chemical reactivity and stability. acs.org These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) or, more accurately, through the ionization potential (I) and electron affinity (A). nih.govacs.org According to Koopmann's theorem, these can be approximated by the energies of the frontier orbitals (I ≈ -E_HOMO and A ≈ -E_LUMO). nih.gov

These calculations allow for the prediction of the behavior of palladium complexes in chemical reactions, helping to understand their role in catalysis. nih.gov

| Descriptor | Symbol | Formula | Description |

|---|---|---|---|

| Electronegativity | χ | - (I + A) / 2 | Measures the ability of a system to attract electrons. |

| Chemical Potential | μ | -χ = (I + A) / 2 | Represents the escaping tendency of an electron from a system. |

| Chemical Hardness | η | (I - A) / 2 | Measures the resistance of a system to change its electron configuration. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the energy stabilization when a system acquires an additional electronic charge. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving palladium(II) nitrate, MD simulations can provide insights into their dynamic behavior and interactions with their environment. Advanced MD simulations have been suggested as a method to model the interactions between palladium nitrate and water molecules at the atomic level, which would offer a more nuanced understanding of the factors influencing its solubility. majescor.com Furthermore, MD simulations have been used in conjunction with experimental techniques like EXAFS to study the structure of bimetallic palladium-cobalt nanoclusters formed from precursors including palladium nitrate. researchgate.net Ab initio MD has also been noted as a computational technique in studies involving catalysts prepared from palladium nitrate solutions. soton.ac.uk

Computational Studies on Catalytic Mechanisms

Computational studies, particularly those using DFT, are indispensable for understanding the catalytic mechanisms of reactions that use this compound as a precursor to form the active catalyst, often as palladium nanoparticles or single-atom catalysts on a support. ufl.educhinesechemsoc.org These studies provide fundamental insights into catalyst optimization by revealing how modifications to ligands or supports can enhance efficiency. mdpi.com

For example, in the thermocatalytic nitrate reduction (T-NRR), DFT calculations have been used to understand the performance differences between palladium nanoparticles and palladium single atoms on a copper support. acs.org In the oxidation of methane over Pd/CeO₂ catalysts, computational studies help elucidate the reaction pathway and identify active sites. acs.org Similarly, for formaldehyde oxidation, DFT calculations can model the reaction pathways at the interface between palladium and the ceria support, explaining the enhanced reactivity observed experimentally. nih.gov

These computational investigations confirm the ability of palladium catalysts to stabilize reaction intermediates and lower the activation energies of key transformations. mdpi.com The energetic data from these calculations provide quantitative support for proposed mechanisms.

| Reaction Pathway | Initial Energy | Net Energy |

|---|---|---|

| Pathway 1 | N/A | -84.7 |

| Pathway 2 | +90.1 | -238.7 (after regeneration) |

Applications of Palladium Ii Nitrate Dihydrate in Advanced Materials Science and Nanotechnology

Synthesis and Characterization of Palladium Nanoparticles

The synthesis of palladium nanoparticles (PdNPs) from palladium(II) nitrate (B79036) dihydrate is a cornerstone of its application in materials science. sigmaaldrich.com The process generally involves the reduction of Pd(II) ions from the nitrate salt to zerovalent palladium (Pd(0)), which then nucleates and grows into nanoparticles. nih.govnih.gov Various chemical and physical methods are employed, including chemical reduction, electrochemical deposition, and sonochemical preparation. fastercapital.comfrontiersin.org

A common method involves the sonochemical reduction of palladium(II) nitrate in an aqueous solution. nih.gov For instance, stable PdNPs can be synthesized by irradiating a solution of palladium(II) nitrate, ethylene (B1197577) glycol, and poly(vinylpyrrolidone) (PVP) with ultrasonic waves. nih.govresearchgate.net In this process, PVP acts as a stabilizing agent, preventing the agglomeration of the nanoparticles by adsorbing onto their surface. nih.govscilit.com The size and morphology of the resulting nanoparticles can be controlled by adjusting the initial concentration of the palladium(II) nitrate precursor. nih.gov

Characterization of the synthesized PdNPs is performed using a suite of analytical techniques to determine their size, shape, structure, and composition.

Common Characterization Techniques for Palladium Nanoparticles:

| Technique | Information Obtained |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirms the formation of PdNPs by detecting the surface plasmon resonance peak and monitoring the reduction of Pd(II) ions. nih.govnih.gov |

| Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles to determine their size, shape, and dispersion. nih.govmdpi.comnih.gov |

| X-ray Diffraction (XRD) | Determines the crystalline structure and average crystallite size of the nanoparticles. mdpi.comnih.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups of the stabilizing agents capping the nanoparticle surface. nih.govnih.gov |

In recent years, there has been a significant shift towards green synthesis methods for producing palladium nanoparticles, aiming to reduce the use of hazardous chemicals and minimize environmental impact. nih.govmdpi.com These eco-friendly approaches often utilize biological materials like bacteria, fungi, and plant extracts as both reducing and capping agents. nih.govresearchgate.net

Plant extracts, in particular, are rich in phytochemicals such as polyphenols, flavonoids, and terpenoids, which can effectively reduce Pd(II) ions to Pd(0) nanoparticles. nih.govresearchgate.net For example, extracts from Melia azedarach, Moringa oleifera, and Origanum vulgare have been successfully used to synthesize PdNPs. nih.govmdpi.com The process typically involves mixing an aqueous solution of a palladium salt with the plant extract and observing a color change, which indicates nanoparticle formation. frontiersin.org These biogenic nanoparticles are often stable due to the natural capping by the plant's organic molecules. mdpi.com

Examples of Green Synthesis of Palladium Nanoparticles:

| Plant Extract Source | Average Nanoparticle Size | Synthesis Conditions |

| Melia azedarach Leaf Extract | 10–20 nm | Stirring leaf extract with Pd(II) ions at 100°C for 20 min. nih.gov |

| Moringa oleifera Flower Extract | 10–50 nm | Mixing at 25°C for 1 hour. nih.gov |

| Anacardium occidentale (Cashew) Leaf Powder | 2.5–4.5 nm | Rapid reduction using dried leaf powder. nih.gov |

| Origanum vulgare L. (Oregano) Extract | 2.2 nm (average) | Heating aqueous extract with a palladium salt at 90°C for 120 min. mdpi.com |

The unique electrical and catalytic properties of palladium nanoparticles make them highly suitable for various applications in the electronics industry. fastercapital.comfrontiersin.org Their high surface area-to-volume ratio enhances their reactivity, which is beneficial for creating sensitive electronic components. fastercapital.com

Key applications include:

Sensors: PdNPs are used to manufacture highly sensitive sensors for detecting various gases like hydrogen and carbon monoxide. fastercapital.comazonano.com Their ability to adsorb hydrogen gas makes them particularly effective for hydrogen sensing. mdpi.com

Catalysts in Manufacturing: They serve as catalysts in the production of electronic components. frontiersin.org

Coatings and Inks: Palladium nanoparticles are incorporated into coatings, plastics, and conductive inks. azonano.com

Production of Conductive Inks and Coatings

Palladium nanoparticles derived from precursors like palladium(II) nitrate dihydrate are utilized in the formulation of conductive inks and coatings. azonano.comavantorsciences.com These materials are essential for printing electronic circuits on various substrates, including flexible polymers. The high electrical conductivity and stability of palladium make it a valuable component in these advanced materials. fastercapital.com The nanoparticles create a conductive network within the ink or coating matrix after a curing or sintering process, enabling the flow of electricity.

Development of Electrochemical Sensors

Palladium nanoparticles are extensively used in the fabrication of electrochemical sensors due to their high catalytic activity, large surface-to-volume ratio, and excellent chemical stability. mdpi.comrawdatalibrary.net These sensors are designed to detect specific chemical species with high sensitivity and selectivity.

This compound serves as a starting material for creating the PdNPs that form the active sensing element of the electrode. sigmaaldrich.com For example, palladium nanoclusters, sometimes combined with conductive polymers like polypyrrole, have been used to develop sensors for detecting nitrate ions in solutions. researchgate.net The PdNPs on the electrode surface catalyze the electrochemical reaction of the target analyte, generating a measurable signal. Researchers have developed PdNP-based sensors for a wide range of biomolecules and chemicals, including hydrogen peroxide, dopamine, and melatonin, demonstrating their versatility. nih.govrsc.org

Research Findings on PdNP-Based Electrochemical Sensors:

| Sensor Type | Target Analyte | Key Performance Metrics |

| Pd/NSPGF Electrode | Hydrogen Peroxide (H₂O₂) | Detection Limit: 0.1 μM; High Sensitivity: 665 µA cm⁻² mM⁻¹. nih.gov |

| Pd/CA Composite Electrode | Dopamine (DA) & Melatonin (ML) | Detection Limits: 0.0026 μM (DA), 0.0071 μM (ML). rsc.org |

| Pd NCs-PPy Electrode | Nitrate (NO₃⁻) | Detection Limits: 0.74 μM and 0.45 μM over two linear ranges. researchgate.net |

Fuel Cell Component Development

Palladium is a critical material in fuel cell technology, where it is used as a catalyst for the electrochemical reactions that generate electricity. fastercapital.commdpi.comazonano.com this compound is a precursor for preparing these catalysts. sigmaaldrich.comsigmaaldrich.com While platinum has traditionally been the catalyst of choice, palladium offers a more cost-effective alternative with comparable, and sometimes superior, properties. rsc.org

Palladium-based catalysts are active for the oxygen reduction reaction (ORR) at the cathode and can be alloyed with other metals to enhance their performance. rsc.org Furthermore, Pd-based materials are used as anode catalysts for the hydrogen oxidation reaction (HOR). rsc.org Palladium(II) nitrate has been used as a reactant to prepare platinum-palladium/carbon alloy nanocatalysts, which show promise for methanol-tolerant oxygen reduction reactions in fuel cells. sigmaaldrich.comsigmaaldrich.com

Environmental and Green Chemistry Applications of Palladium Ii Nitrate Dihydrate

Catalysts for Pollution Control and Emission Reduction

Palladium-based catalysts, often synthesized from Palladium(II) nitrate (B79036) precursors, are instrumental in controlling and reducing harmful emissions from various industrial processes and automotive exhausts. These catalysts are particularly effective in the oxidation of methane (CH₄) and the reduction of nitrogen oxides (NOx), two significant contributors to air pollution and the greenhouse effect.

Research into methane oxidation has shown that catalysts prepared from palladium(II) nitrate exhibit high activity. For instance, a 2.5% Pd/5% CeO₂/Al₂O₃ catalyst synthesized using palladium(II) nitrate trihydrate demonstrated significantly higher methane combustion rates compared to conventionally prepared catalysts. nih.gov The light-off temperature, the temperature at which the catalyst becomes effective, was observed to be as low as 200°C for this catalyst, a substantial improvement over the 250°C and 520°C required for catalysts prepared by conventional impregnation methods. nih.gov The rate of methane decomposition over this highly active catalyst was recorded at 1077.55 µmol per gram of palladium per second at 550°C. nih.gov

In the realm of NOx reduction, palladium-based catalysts are also pivotal. A patented catalyst system for the selective catalytic reduction of NOx with hydrogen (H₂-SCR) utilizes a palladium nitrate precursor for the deposition of palladium onto a mixed metal oxide support of magnesium and cerium. This catalyst demonstrates excellent activity and high selectivity towards the conversion of nitric oxide (NO) and nitrogen dioxide (NO₂) into harmless nitrogen gas (N₂) in the low-temperature range of 100-180°C.

Table 1: Performance of a Palladium-based Catalyst in Methane Oxidation

| Catalyst Composition | Preparation Method | Methane Decomposition Rate (µmol gPd⁻¹ s⁻¹) at 550°C | Light-off Temperature (°C) |

| 2.5% Pd/5% CeO₂/Al₂O₃ | Solution Combustion Synthesis | 1077.55 nih.gov | 200 nih.gov |

| 5% Pd/Al₂O₃ | Conventional Impregnation | 57.06 nih.gov | 250 nih.gov |

| 5% Pd/5% CeO₂/Al₂O₃ | Conventional Impregnation | 60.82 nih.gov | 520 nih.gov |

Reduction of Organic Dye Compounds

Organic dyes are common pollutants in wastewater from textile and other industries. These compounds are often toxic and resistant to biodegradation. Palladium nanoparticles (PdNPs) have emerged as effective catalysts for the reductive degradation of various organic dyes into less harmful substances. Palladium(II) nitrate is a suitable precursor for the synthesis of these catalytically active nanoparticles.

The catalytic reduction of dyes like Methylene (B1212753) Blue, Rhodamine B, and Methyl Orange is often carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄), with PdNPs acting as an electron relay system to facilitate the reaction.

For example, palladium nanoparticles supported on melamine-based polymers have demonstrated high efficiency in the reduction of Methylene Blue. In one study, a Pd@PAN-NA catalyst removed 99.8% of the Methylene Blue dye within 6 minutes under optimized conditions. nih.gov The degradation efficiency was found to be dependent on the catalyst dose, with a higher dose leading to a faster reaction due to the increased number of active sites. nih.gov

Similarly, ultrafine palladium nanoparticles anchored on CeO₂ nanorods have shown remarkable catalytic activity in the reduction of various organic dyes, including Methyl Orange and Rhodamine B. nih.gov The catalytic efficiency is attributed to the small size and high dispersion of the palladium nanoparticles on the support material. nih.gov

Table 3: Efficiency of a Palladium Nanoparticle Catalyst in Methylene Blue Reduction

| Catalyst Dose (mg/mL) | Degradation Efficiency (%) after 6 min |

| 0.9 | 36.1 nih.gov |

| 1.5 | Not specified |

| 2.0 | Not specified |

| 3.5 | 99.6 nih.gov |

Advanced Research Areas and Future Directions

Proteomics Research

In the field of proteomics, which focuses on the large-scale study of proteins, palladium-based reagents derived from precursors like Palladium(II) nitrate (B79036) dihydrate are instrumental in elucidating protein structure and function. A key application is in the cross-linking of peptides and proteins to study their conformations, stability, and interactions.

Researchers have developed methods using palladium oxidative addition complexes for the specific cross-linking of cysteine and lysine residues within proteins. mit.eduacs.orgnih.gov This technique involves a palladium-mediated reaction that forms a stable linkage between these two amino acids. mit.eduacs.orgnih.gov Such cross-linking is crucial for mapping protein-protein interactions and understanding the tertiary and quaternary structures of protein complexes. The stability of the palladium-mediated linkage offers advantages over other cross-linking chemistries, which may be prone to hydrolysis. acs.org This approach demonstrates the potential of palladium chemistry to create sophisticated tools for probing biological systems at the molecular level. nih.gov

Table 1: Application of Palladium-Based Reagents in Proteomics

| Research Area | Application | Key Amino Acid Residues | Significance |

|---|---|---|---|

| Protein Structure Analysis | Cysteine-Lysine Cross-linking | Cysteine, Lysine | Stabilizes protein conformations for structural studies. |

Separation Chemistry: Separation of Chlorine and Iodine

Palladium(II) nitrate dihydrate is utilized in analytical chemistry for the separation of halide ions, specifically chlorine and iodine. The principle behind this application lies in the differential solubility of the corresponding palladium(II) halides. When a solution containing Palladium(II) nitrate is introduced to a mixture of chloride and iodide ions, selective precipitation can occur.

Palladium(II) iodide (PdI₂) is significantly less soluble in aqueous solutions compared to Palladium(II) chloride (PdCl₂). This difference in solubility allows for the preferential precipitation of iodide ions from the solution as solid PdI₂ upon the addition of a controlled amount of the palladium salt. The more soluble palladium(II) chloride remains in the solution, thus achieving the separation. This method is analogous to the well-known technique of using silver nitrate to separate halides, where the varying solubilities of silver halides are exploited. chemistrystudent.comsavemyexams.com The solid palladium(II) iodide can then be removed by filtration, and the remaining chloride ions can be recovered from the filtrate.

Investigation of Biological Activities

The biological activities of this compound are primarily associated with the effects of the palladium(II) ion (Pd²⁺). Due to their ability to form stable complexes with various organic and inorganic ligands, palladium ions can interact with biological macromolecules, which can disrupt cellular processes. nih.gov